molecular formula C22H22N2O3 B2418873 1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946249-01-0

1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2418873
CAS No.: 946249-01-0
M. Wt: 362.429
InChI Key: FHZCMVBEFODMOQ-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a dimethylbenzyl group and a methoxyphenyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2,5-dimethylbenzylamine with 2-methoxybenzaldehyde to form an imine intermediate This intermediate is then subjected to cyclization with an appropriate diketone to form the pyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethylbenzyl)-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-(2,5-dimethylbenzyl)-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both the dimethylbenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-10-11-16(2)17(13-15)14-24-12-6-7-18(22(24)26)21(25)23-19-8-4-5-9-20(19)27-3/h4-13H,14H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZCMVBEFODMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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